2-Acetamido-5-fluorobenzoic acid

Overview

Description

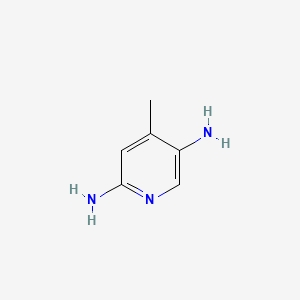

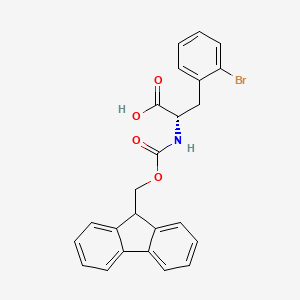

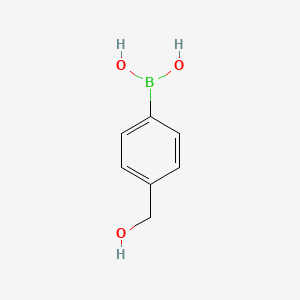

2-Acetamido-5-fluorobenzoic acid, also known as N-Acetyl-5-fluoroanthranilic acid, 2- (Acetylamino)-5-fluorobenzoic acid, or 2’-Carboxy-4’-fluoroacetanilide, is a chemical compound with the molecular formula C9H8FNO3 . It has a molecular weight of 197.16 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Acetamido-5-fluorobenzoic acid can be represented by the SMILES stringCC(=O)Nc1ccc(F)cc1C(O)=O . The InChI code for the compound is 1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) . Physical And Chemical Properties Analysis

2-Acetamido-5-fluorobenzoic acid is a solid at room temperature . It has a boiling point of 168-170°C and a melting point of >110°C .Scientific Research Applications

Pharmacology

2-Acetamido-5-fluorobenzoic acid: is explored in pharmacology for its potential as a building block in drug design and synthesis . Its structural similarity to anthranilic acid derivatives, which are known for their analgesic properties, makes it a compound of interest for developing new analgesics .

Organic Synthesis

In organic chemistry, 2-Acetamido-5-fluorobenzoic acid serves as a precursor for synthesizing various organic compounds. Its reactive sites allow for substitutions and modifications that can lead to the creation of diverse molecular structures, which are essential in the development of pharmaceuticals and agrochemicals .

Material Science

The compound’s properties are significant in material science, particularly in the development of novel materials with specific fluorescence or electronic characteristics. Its fluorine atom can be a critical component in creating materials with desired properties for electronics and photonics applications .

Biochemistry

In biochemistry, 2-Acetamido-5-fluorobenzoic acid is utilized in peptide synthesis and as a modifier for proteins and enzymes. It can act as a blocking agent or a linker in the conjugation of biomolecules, which is crucial for studying protein functions and interactions .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use as a calibration standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Environmental Science

2-Acetamido-5-fluorobenzoic acid: may be involved in environmental science research, particularly in the study of the environmental fate of fluorinated compounds. Its stability and resistance to degradation can provide insights into the persistence and bioaccumulation potential of similar compounds in the environment .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-acetamido-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHDURZULPJHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370973 | |

| Record name | 2-acetamido-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5-fluorobenzoic acid | |

CAS RN |

49579-56-8 | |

| Record name | 2-acetamido-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49579-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.